BenchChemオンラインストアへようこそ!

Chlorotrianisene

COX-1 Inhibition Off-Target Pharmacology Platelet Aggregation

Chlorotrianisene (TACE) is an essential tool compound for research labs studying prodrug activation, ER pharmacology, and COX-1/estrogen crosstalk. Its unique hepatic activation to reactive intermediates that covalently bind proteins, combined with potent COX-1 blockade (IC50 0.16 µM) and 30-day adipose storage, makes it irreplaceable by diethylstilbestrol or tamoxifen. Procure this ≥98% pure reference standard to reliably benchmark in silico polypharmacology predictions, model sustained hormone release, or investigate off-target platelet effects—ensuring experimental reproducibility where generic estrogens fail.

Molecular Formula C23H21ClO3
Molecular Weight 380.9 g/mol
CAS No. 569-57-3
Cat. No. B1668837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotrianisene
CAS569-57-3
SynonymsChlorotrianisene;  Chlortrianisestrol;  Chlortrianizen;  Chlorotrianisine;  Chlorestrolo;  Chlorotrianizen;  Khlortrianizen;  Clorestrolo;  Clorotrisin;  Hormonisene;  Anisene;  Metace;  Rianil;  Tace; 
Molecular FormulaC23H21ClO3
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3
InChIKeyBFPSDSIWYFKGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 66 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER;  SOL IN ALCOHOL 0.28 G/100 ML;  IN ETHER 3.6 G/100 ML;  SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS
1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM;  PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE
1.99e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chlorotrianisene (CAS 569-57-3) Procurement Guide: A Prodrug Estrogen Receptor Modulator with Unique Off-Target Profile


Chlorotrianisene (TACE, CTA) is a non-steroidal triphenylethylene estrogen receptor modulator [1]. Unlike steroidal estrogens, it exhibits little to no binding to the estrogen receptor in vitro but demonstrates potent estrogenic and antiestrogenic activity in vivo, consistent with its role as a prodrug requiring hepatic metabolic activation . This compound is distinguished by a very long duration of action due to high lipophilicity and storage in adipose tissue [2].

Why Chlorotrianisene Cannot Be Simply Replaced by Other Synthetic Estrogens or SERMs


Chlorotrianisene's distinct pharmacology precludes simple substitution with other estrogen receptor modulators. Its classification as a prodrug that requires cytochrome P450-mediated metabolism to generate active intermediates is a key differentiator [1]. In addition, chlorotrianisene exhibits a unique polypharmacology, including potent inhibition of cyclooxygenase-1 (COX-1) and suppression of platelet aggregation—activities not shared by other synthetic estrogens like diethylstilbestrol (DES) or tamoxifen [2]. Its extreme lipophilicity and accumulation in adipose tissue confer an exceptionally long duration of action, a property not observed with agents like DES or estradiol [3]. These combined features—metabolic activation, off-target enzyme inhibition, and prolonged pharmacokinetics—render chlorotrianisene functionally distinct from its structural analogs and necessitate direct procurement for applications where these specific properties are required.

Chlorotrianisene (CAS 569-57-3) Quantitative Differentiation Evidence


Chlorotrianisene Exhibits 0.16 µM COX-1 Inhibition, an Off-Target Activity Not Found in Other Synthetic Estrogens

Chlorotrianisene potently inhibits cyclooxygenase-1 (COX-1) with an IC50 of 0.16 µM [1]. This off-target activity is not reported for other synthetic estrogens, which instead tend to promote platelet aggregation [1]. The clinical relevance of this inhibition was confirmed in whole human blood platelet aggregation assays, where chlorotrianisene demonstrated potency comparable to indomethacin (50 µM achieving 50% inhibition) and superior to acetylsalicylic acid (250 µM achieving 42-48% inhibition) [1].

COX-1 Inhibition Off-Target Pharmacology Platelet Aggregation

Chlorotrianisene Exhibits a Unique In Vitro/In Vivo Binding Dichotomy Relative to Estradiol

Chlorotrianisene displays little to no binding to the uterine estrogen receptor in vitro, yet demonstrates potent estrogenic activity in vivo, indicating it functions as a prodrug requiring metabolic activation [1]. This contrasts sharply with estradiol, which binds directly and potently to the estrogen receptor without prior metabolism [1]. Incubation of chlorotrianisene with rat liver microsomes and NADPH generates a reactive intermediate that covalently binds to proteins, a property not shared by estradiol [1]. Furthermore, this metabolic activation markedly decreases the binding capacity of the estrogen receptor for [3H]estradiol, suggesting a potential mechanism for its antiestrogenic effects [1].

Estrogen Receptor Binding Prodrug Activation Metabolic Activation

Chlorotrianisene's Duration of Action is Significantly Prolonged Compared to Diethylstilbestrol (DES) Due to Adipose Tissue Storage

Chlorotrianisene exhibits a very long duration of action, attributed to its high lipophilicity and storage in adipose tissue, from which it is slowly released [1]. In animal studies, estrogenic activity could be detected in feces 10 days after a 5 mg oral dose in rats, and in monkeys, 6-18% of the estrogenic activity remained 30 days after a 70 mg oral dose [2]. This prolonged effect is a direct contrast to diethylstilbestrol (DES), which is not stored in fat and has a shorter duration of action [3].

Pharmacokinetics Duration of Action Adipose Tissue Accumulation

Chlorotrianisene Demonstrates an Order of Magnitude Difference Between Cell Proliferation EC50 and ER Binding Ki in MCF-7 Cells

In MCF-7 breast cancer cells, chlorotrianisene stimulates cell proliferation with an EC50 of 28 nM, despite a relatively weak binding affinity to the estrogen receptor (Ki = 500 nM) [1]. This ~18-fold difference between functional potency and binding affinity is a distinctive feature of this compound, likely reflecting its prodrug nature and the generation of more potent active metabolites [1]. In comparison, direct-acting estrogens typically show a tighter correlation between binding affinity and functional potency.

MCF-7 Cell Proliferation Estrogen Receptor Binding Affinity Functional Potency

Chlorotrianisene Generates a Reactive Intermediate That Covalently Binds to Microsomal Proteins, a Feature Not Observed with Estradiol

Metabolism of chlorotrianisene by cytochrome P450 enzymes in rat liver microsomes generates a reactive intermediate that binds covalently to microsomal proteins [1]. This covalent binding is inhibited by free radical scavengers, suggesting the intermediate is a free radical species [1]. In contrast, estradiol metabolism does not produce a reactive intermediate that covalently binds to proteins [2]. This distinct metabolic fate is a key differentiator and may contribute to chlorotrianisene's unique pharmacological and toxicological profile.

Metabolic Activation Covalent Binding Cytochrome P450

Chlorotrianisene (CAS 569-57-3) Recommended Application Scenarios Based on Verified Evidence


Investigating Prodrug Activation and Reactive Metabolite Formation in Estrogen Receptor Modulation

Chlorotrianisene's requirement for cytochrome P450-mediated metabolism to exert estrogenic and antiestrogenic effects, coupled with its generation of a reactive, free radical intermediate that covalently binds to proteins, makes it an ideal tool compound for studying prodrug activation mechanisms and the role of reactive metabolites in estrogen receptor pharmacology [1][2]. Its distinct in vitro/in vivo binding dichotomy allows researchers to decouple receptor binding from functional activity, a key advantage over direct-acting estrogens like estradiol.

Probing Non-Classical Estrogen Receptor Pharmacology and Off-Target Effects in Cardiovascular Models

The unique and potent inhibition of COX-1 (IC50 0.16 µM) by chlorotrianisene, and its consequential suppression of platelet aggregation, provides a valuable model for studying the interplay between estrogen receptor signaling and prostaglandin synthesis [1]. Because this off-target activity is absent in other synthetic estrogens, chlorotrianisene is uniquely suited for investigating the cardiovascular or gastrointestinal consequences of combined ER/COX-1 modulation, including its associated side effects like epigastralgia.

Modeling Long-Acting Estrogen Formulations and Sustained-Release Kinetics

The exceptional lipophilicity of chlorotrianisene and its prolonged storage in adipose tissue, with detectable estrogenic activity persisting for up to 30 days in primates, offers a distinct model for long-acting estrogen research [1][2]. This pharmacokinetic profile, which is not observed with diethylstilbestrol or estradiol, enables studies focused on sustained hormone release, tissue-specific estrogen accumulation, and the long-term effects of chronic, low-level estrogen exposure.

Screening and Validation of Computational Off-Target Prediction Platforms

Chlorotrianisene serves as a validated case study for computational methods predicting drug off-target effects. Its unexpected, high-affinity inhibition of COX-1 was originally predicted via the Similarity Ensemble Approach (SEA) and subsequently confirmed experimentally [1]. This makes chlorotrianisene an essential positive control for benchmarking and refining in silico target prediction algorithms, particularly those focused on identifying polypharmacology within the estrogen receptor modulator class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorotrianisene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.